4-Chloro-5-fluoro-7-(1-(5-methylpyridin-2-yl)piperidin-4-yl)-7H-pyrrolo[2,3-d]pyrimidine
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Overview
Description
4-Chloro-5-fluoro-7-(1-(5-methylpyridin-2-yl)piperidin-4-yl)-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that features a pyrrolo[2,3-d]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-fluoro-7-(1-(5-methylpyridin-2-yl)piperidin-4-yl)-7H-pyrrolo[2,3-d]pyrimidine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Pyrrolo[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrrolo[2,3-d]pyrimidine ring system.
Introduction of the Chloro and Fluoro Substituents: Halogenation reactions are employed to introduce the chloro and fluoro substituents at the desired positions on the pyrrolo[2,3-d]pyrimidine core.
Attachment of the Piperidinyl and Pyridinyl Groups: The piperidinyl and pyridinyl groups are introduced through nucleophilic substitution reactions, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Buchwald-Hartwig coupling.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This includes the use of high-throughput screening to identify the most efficient catalysts and solvents, as well as the implementation of continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-fluoro-7-(1-(5-methylpyridin-2-yl)piperidin-4-yl)-7H-pyrrolo[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can be used to replace the chloro or fluoro substituents with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Palladium-catalyzed cross-coupling reactions using Suzuki or Buchwald-Hartwig conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrrolo[2,3-d]pyrimidine derivatives.
Scientific Research Applications
4-Chloro-5-fluoro-7-(1-(5-methylpyridin-2-yl)piperidin-4-yl)-7H-pyrrolo[2,3-d]pyrimidine has several scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential lead compound for the development of new therapeutic agents.
Industry: The compound is used in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-Chloro-5-fluoro-7-(1-(5-methylpyridin-2-yl)piperidin-4-yl)-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-5-fluoro-2-methoxypyrimidine
- 7-Chloro-6-fluoro-1-(2-isopropyl-4-methylpyridin-3-yl)pyridin-2,4-dione
Uniqueness
4-Chloro-5-fluoro-7-(1-(5-methylpyridin-2-yl)piperidin-4-yl)-7H-pyrrolo[2,3-d]pyrimidine is unique due to its specific combination of substituents and the pyrrolo[2,3-d]pyrimidine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C17H17ClFN5 |
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Molecular Weight |
345.8 g/mol |
IUPAC Name |
4-chloro-5-fluoro-7-[1-(5-methylpyridin-2-yl)piperidin-4-yl]pyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C17H17ClFN5/c1-11-2-3-14(20-8-11)23-6-4-12(5-7-23)24-9-13(19)15-16(18)21-10-22-17(15)24/h2-3,8-10,12H,4-7H2,1H3 |
InChI Key |
WNOSQNCGYFVCKG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1)N2CCC(CC2)N3C=C(C4=C3N=CN=C4Cl)F |
Origin of Product |
United States |
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